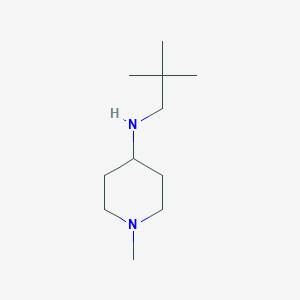
N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a piperidine ring substituted with a 2,2-dimethylpropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine typically involves the reaction of 1-methylpiperidin-4-amine with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
- N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide
Uniqueness
N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine is unique due to its specific structural features, such as the presence of both a piperidine ring and a 2,2-dimethylpropyl group
Biological Activity
N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine, also known as a piperidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperidine ring and a branched alkyl substituent, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperidine core with a dimethylpropyl group attached to the nitrogen atom.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : Piperidine derivatives often exhibit affinity for neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This may suggest potential applications in treating neuropsychiatric disorders.
- Inflammatory Pathways : Preliminary studies indicate that compounds similar to this compound may inhibit the expression of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase (iNOS) . This suggests potential anti-inflammatory properties.
In Vitro Studies
In vitro studies have explored the effects of this compound on various cell lines. For instance:
- Anti-inflammatory Effects : Compounds with similar structures have shown significant inhibition of inflammatory cytokines in lipopolysaccharide (LPS)-induced models . The compound's ability to modulate the MAPK signaling pathway suggests a mechanism for its anti-inflammatory activity.
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacological effects of this compound:
- Neuroprotective Effects : Animal models have demonstrated that piperidine derivatives can protect against neurotoxicity induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), indicating potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of related compounds:
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)9-12-10-5-7-13(4)8-6-10/h10,12H,5-9H2,1-4H3 |
InChI Key |
ZMGOBSQMMVGLCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















